molecular formula C5H9Cl B046190 (1R,2S)-1-(Chloromethyl)-2-methylcyclopropane CAS No. 10524-04-6

(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane

Cat. No. B046190
CAS RN: 10524-04-6
M. Wt: 104.58 g/mol
InChI Key: QSOLBSRMEMQEGA-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane” belong to the class of organic compounds known as cyclopropanes. These are compounds containing the cyclopropane moiety, a three-membered aliphatic ring .


Molecular Structure Analysis

The molecular structure of a compound like “(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane” would be determined by the arrangement of atoms in the molecule and the stereochemistry at the chiral centers . The (1R,2S) notation indicates the configuration of the chiral centers in the molecule .


Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions, including ring-opening reactions, substitutions, and additions . The specific reactions that “(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. These properties are typically determined through experimental measurements .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Information on the safety and hazards of “(1R,2S)-1-(Chloromethyl)-2-methylcyclopropane” would typically be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(1R,2S)-1-(chloromethyl)-2-methylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOLBSRMEMQEGA-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-cis-1-(Chloromethyl)-2-methylcyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.